2-Cyclopropyl-3-(pyrrolidin-1-yl)propan-1-amine
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Overview
Description
2-Cyclopropyl-3-(pyrrolidin-1-yl)propan-1-amine is a chemical compound with the molecular formula C10H20N2 and a molecular weight of 168.28 g/mol It is characterized by the presence of a cyclopropyl group, a pyrrolidine ring, and a propan-1-amine chain
Preparation Methods
The synthesis of 2-Cyclopropyl-3-(pyrrolidin-1-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylamine with 3-chloropropan-1-amine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-Cyclopropyl-3-(pyrrolidin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
2-Cyclopropyl-3-(pyrrolidin-1-yl)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-(pyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through binding to these targets and altering their conformation or activity, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
2-Cyclopropyl-3-(pyrrolidin-1-yl)propan-1-amine can be compared with other similar compounds, such as:
3-(Pyrrolidin-1-yl)propan-1-amine: This compound lacks the cyclopropyl group, which may result in different chemical and biological properties.
1-(3-Aminopropyl)pyrrolidine: Similar in structure but with variations in the positioning of functional groups, leading to differences in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-cyclopropyl-3-pyrrolidin-1-ylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-7-10(9-3-4-9)8-12-5-1-2-6-12/h9-10H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSLMHSTYZGEIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CN)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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